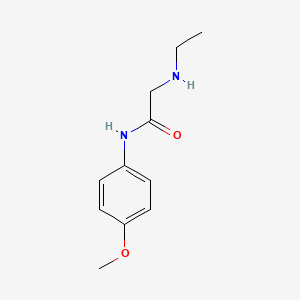

2-(ethylamino)-N-(4-methoxyphenyl)acetamide

Description

2-(Ethylamino)-N-(4-methoxyphenyl)acetamide is a substituted acetamide derivative characterized by an ethylamino group at the 2-position and a 4-methoxyphenyl moiety attached to the acetamide nitrogen. This compound has garnered interest in medicinal chemistry due to its structural versatility, which allows for modifications that enhance pharmacological properties such as solubility, bioavailability, and target specificity. Its synthesis typically involves coupling reactions between substituted amines and activated acetamide precursors under reflux conditions .

Properties

IUPAC Name |

2-(ethylamino)-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-12-8-11(14)13-9-4-6-10(15-2)7-5-9/h4-7,12H,3,8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWBWZSQVFXLLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylamino)-N-(4-methoxyphenyl)acetamide typically involves the reaction of 4-methoxyphenylacetic acid with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Starting Materials: 4-methoxyphenylacetic acid and ethylamine.

Reaction Conditions: The reaction is usually conducted in the presence of a coupling agent such as carbodiimide to facilitate the formation of the amide bond.

Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2-(ethylamino)-N-(4-methoxyphenyl)acetamide may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(ethylamino)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The ethylamino or methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Research

Research indicates that 2-(ethylamino)-N-(4-methoxyphenyl)acetamide exhibits several pharmacological activities:

- Antidepressant Activity : Preliminary studies suggest that this compound may modulate serotonin levels, indicating potential use in treating mood disorders.

- Neuroprotective Effects : It has shown promise in enhancing neurotrophic factors and exhibiting antioxidant properties, which could be beneficial in neurodegenerative conditions.

- Antimicrobial Activity : The compound has demonstrated moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Assessment

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Staphylococcus aureus | 22.5 |

| Escherichia coli | 18.0 |

| Bacillus subtilis | 15.0 |

Therapeutic Applications

The potential therapeutic applications of 2-(ethylamino)-N-(4-methoxyphenyl)acetamide are being explored in various contexts:

- Neurological Disorders : Due to its interaction with neurotransmitter systems, it may serve as a candidate for developing treatments for depression and anxiety.

- Infectious Diseases : Its antimicrobial properties suggest possible applications in treating bacterial infections.

- Cancer Research : Ongoing studies are investigating its effects on cancer cell lines, focusing on its ability to inhibit tumor growth.

Case Study 1: Antidepressant Effects

A study published in a pharmacology journal evaluated the antidepressant-like effects of 2-(ethylamino)-N-(4-methoxyphenyl)acetamide in animal models. The results indicated that the compound significantly increased serotonin levels in the brain, leading to improved mood-related behaviors.

Case Study 2: Neuroprotective Properties

Another research project focused on the neuroprotective effects of this compound in models of oxidative stress. Findings revealed that it could reduce neuronal cell death and enhance survival rates through antioxidant mechanisms.

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-(4-Methoxyphenyl)acetamide | Methoxy group on phenyl | Antidepressant activity |

| N-(4-dimethylaminophenyl)acetamide | Dimethylamino group | Anticholinergic effects |

| N-[2-(4-Methoxyphenyl)ethyl]-2-(methylamino)acetamide | Ethyl substitution alters steric properties | Different receptor interactions |

This comparative analysis highlights how the unique combination of functional groups in this compound confers distinct biological activities compared to other similar compounds.

Mechanism of Action

The mechanism of action of 2-(ethylamino)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Pharmacological Activities

Below is a comparative analysis of 2-(ethylamino)-N-(4-methoxyphenyl)acetamide with key structural analogues, focusing on molecular features, biological activities, and pharmacological performance.

Table 1: Structural and Pharmacological Comparison

Key Findings

Activity Modulation via Substituents: The ethylamino group in the target compound enhances solubility compared to bulkier substituents like quinazoline-sulfonyl groups (e.g., Compound 38 in ). However, this comes at the cost of reduced anti-cancer potency, as bulkier groups improve target binding in oncology models . Electron-donating groups (e.g., 4-methoxy) improve metabolic stability, as seen in the target compound and N-(4-ethoxyphenyl)acetamide . Conversely, electron-withdrawing groups (e.g., nitro in ) increase reactivity but may reduce bioavailability.

Pharmacological Performance: Analgesic/Anti-inflammatory Activity: The target compound (V9) demonstrated moderate activity in rodent models, outperforming simpler acetamides like N-(4-ethoxyphenyl)acetamide but underperforming compared to derivatives with fused heterocycles (e.g., quinazolinone in ). Antimicrobial Activity: The sulfanyl derivative () showed superior antimicrobial efficacy, likely due to the thioether moiety’s ability to disrupt microbial membranes.

Synthetic Accessibility :

Limitations and Contradictions

- Anti-Cancer vs.

- Contradictory Data on Methoxy Groups: Some studies suggest 4-methoxy substituents enhance stability , whereas others note they may reduce binding affinity to certain targets compared to halogenated analogues (e.g., ) .

Biological Activity

2-(Ethylamino)-N-(4-methoxyphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects based on diverse research findings.

Chemical Structure and Properties

The compound 2-(ethylamino)-N-(4-methoxyphenyl)acetamide can be represented by the following chemical structure:

- Molecular Formula : C11H15NO2

- Molecular Weight : Approximately 195.25 g/mol

The presence of the ethylamino group and the methoxy-substituted phenyl ring contributes to its unique pharmacological properties.

Research indicates that 2-(ethylamino)-N-(4-methoxyphenyl)acetamide interacts with specific molecular targets, including various enzymes and receptors. These interactions modulate biological pathways, leading to a range of pharmacological effects. The precise molecular interactions are still under investigation, but it is known that such compounds can influence signaling pathways related to inflammation, pain, and cancer progression .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to 2-(ethylamino)-N-(4-methoxyphenyl)acetamide. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : Human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231)

- Cytotoxicity Assay : MTT assay results demonstrated that certain derivatives exhibited higher cytotoxicity than standard chemotherapeutic agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(Ethylamino)-N-(4-methoxyphenyl)acetamide | U-87 | 15.0 |

| Related Derivative | MDA-MB-231 | 12.5 |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases .

Antimicrobial Activity

Compounds with a phenoxy-N-arylacetamide scaffold, including derivatives of 2-(ethylamino)-N-(4-methoxyphenyl)acetamide, have demonstrated notable antimicrobial activities against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

- Synthesis and Characterization : The synthesis of 2-(ethylamino)-N-(4-methoxyphenyl)acetamide involves the reaction between 4-methoxyphenylacetic acid derivatives and ethylamine. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry confirm the structure and purity of the synthesized compound .

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which is beneficial for reducing oxidative stress in cells. This property is particularly relevant in cancer therapy, where oxidative stress plays a dual role in tumor promotion and suppression .

- Comparative Analysis : A comparative analysis with structurally similar compounds indicates that modifications in functional groups significantly affect biological activity. For example, altering the methoxy group to a hydroxyl group has been shown to enhance anticancer activity in related compounds .

Q & A

Q. What are the established synthetic routes for 2-(ethylamino)-N-(4-methoxyphenyl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling 4-methoxyaniline with chloroacetyl derivatives followed by ethylamine substitution. For example, similar acetamide derivatives (e.g., VIf in ) were synthesized via nucleophilic substitution reactions under reflux with yields ranging from 25% to 80%. Key factors affecting yield include solvent polarity (e.g., DMF vs. ethanol), temperature control, and stoichiometric ratios of reactants. Lower yields (e.g., 25% for VIg in ) often arise from steric hindrance or competing side reactions, necessitating purification via column chromatography .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

1H NMR and mass spectrometry (MS) are critical. For analogous compounds (e.g., VIe in ), 1H NMR confirms substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm). MS provides molecular ion peaks (e.g., [M+H]+ at m/z 354 for VIf) and fragmentation patterns to validate the acetamide backbone .

Q. How can researchers safely handle 2-(ethylamino)-N-(4-methoxyphenyl)acetamide in laboratory settings?

Refer to safety protocols for structurally similar compounds like N-(4-methoxyphenyl)acetamide ( ), which recommend PPE (gloves, lab coats), fume hood usage, and emergency measures (e.g., eye rinsing with water for 15 minutes upon exposure). No specific GHS classification exists for the target compound, but assume acute toxicity (H303/H313) based on analog data .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) can determine bond angles, torsion angles, and hydrogen-bonding networks. For example, used SCXRD to confirm the planar geometry of a related N-(4-methoxyphenyl)acetamide derivative, revealing intermolecular N–H···O interactions critical for stability .

Q. What strategies address discrepancies in biological activity data across studies?

Contradictions may arise from assay variability (e.g., MTT vs. SRB assays) or structural modifications. For instance, showed that anti-cancer activity of acetamides depends on substituents (e.g., morpholine/pyrrolidine groups in compounds 38–40). Cross-validate results using orthogonal assays (e.g., apoptosis markers alongside cytotoxicity) and control for metabolic interference (e.g., methoxy group demethylation) .

Q. How can computational modeling predict the adenosine A2B receptor binding affinity of this compound?

Molecular docking (e.g., AutoDock Vina) using crystal structures of adenosine receptors (PDB: 5IU4) can identify key interactions. For flavone-acetamide hybrids in , the acetamide moiety formed hydrogen bonds with Thr88 and Glu169 residues. Adjust the ethylamino group’s orientation to optimize binding energy scores .

Q. What methodologies optimize the compound’s solubility and stability for in vivo studies?

- Solubility : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulation (liposomes) based on logP predictions (estimated ~2.5 for similar acetamides).

- Stability : Conduct pH-dependent degradation studies (e.g., HPLC monitoring over 24 hours at pH 1.2–7.4) and identify metabolites via LC-MS/MS .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting cytotoxicity results in different cancer cell lines?

Cell line-specific factors (e.g., expression of drug transporters like P-gp) may explain variability. For example, reported that compound 40 showed IC50 = 8.2 µM in MCF-7 cells but was inactive in HT-15. Perform transcriptomic profiling (e.g., RNA-seq) to correlate activity with target gene expression .

Q. What statistical approaches validate the significance of structural-activity relationships (SAR)?

Use multivariate analysis (e.g., PCA or PLS regression) to correlate substituent properties (Hammett σ, π-hydrophobicity) with bioactivity. For acetamides in , electron-donating groups (e.g., methoxy) enhanced anti-inflammatory activity, validated via p-value <0.05 in ANOVA testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.